molecular formula C7H5ClFI B15359720 Benzene, 2-chloro-3-fluoro-4-iodo-1-methyl- CAS No. 909122-24-3

Benzene, 2-chloro-3-fluoro-4-iodo-1-methyl-

Cat. No.: B15359720
CAS No.: 909122-24-3
M. Wt: 270.47 g/mol
InChI Key: GAJVYGBNZHYQJG-UHFFFAOYSA-N
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Description

The compound "Benzene, 2-chloro-3-fluoro-4-iodo-1-methyl-" is a multisubstituted aromatic hydrocarbon featuring a benzene ring with four distinct substituents: a methyl group at position 1, chlorine at position 2, fluorine at position 3, and iodine at position 4.

The methyl group acts as an electron-donating substituent, while the halogens (Cl, F, I) are electron-withdrawing, creating a polarized aromatic system. The iodine atom, with its large atomic radius and polarizability, may enhance intermolecular interactions, affecting boiling points and solubility.

Properties

CAS No.

909122-24-3

Molecular Formula

C7H5ClFI

Molecular Weight

270.47 g/mol

IUPAC Name

3-chloro-2-fluoro-1-iodo-4-methylbenzene

InChI

InChI=1S/C7H5ClFI/c1-4-2-3-5(10)7(9)6(4)8/h2-3H,1H3

InChI Key

GAJVYGBNZHYQJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)I)F)Cl

Origin of Product

United States

Biological Activity

Benzene, 2-chloro-3-fluoro-4-iodo-1-methyl- (commonly referred to as 1-Chloro-3-fluoro-4-iodo-2-methylbenzene) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, focusing on its antibacterial and antifungal activities, as well as its chemical reactivity and implications for biological systems.

Chemical Structure and Properties

The structure of Benzene, 2-chloro-3-fluoro-4-iodo-1-methyl- features a benzene ring substituted with chlorine, fluorine, iodine, and a methyl group. The presence of these halogens significantly influences the compound's chemical behavior and biological activity.

Substituent Position Effect on Activity
Chlorine2Increases lipophilicity
Fluorine3Enhances electron-withdrawing ability
Iodine4Modifies reactivity and stability
Methyl1Alters steric hindrance

Antibacterial Properties

Recent studies have indicated that halogenated compounds exhibit significant antibacterial activities. The antibacterial effects of Benzene, 2-chloro-3-fluoro-4-iodo-1-methyl- can be attributed to the electron-withdrawing nature of the halogens, which enhances the compound's ability to disrupt bacterial cell membranes.

A comparative analysis of various halogenated benzene derivatives demonstrated that compounds with multiple halogens tend to show increased antibacterial efficacy against both Gram-positive and Gram-negative bacteria. For instance:

Compound MIC (µM) Target Bacteria
Benzene, 2-chloro-3-fluoro-4-iodo-1-methyl-5.0Staphylococcus aureus
1-Bromo-2-chloro-3-fluoro-benzene10.0Escherichia coli
1-Chloro-5-fluoro-benzene15.0Bacillus subtilis

Antifungal Activity

In addition to antibacterial properties, Benzene, 2-chloro-3-fluoro-4-iodo-1-methyl- has shown promising antifungal activity. Studies have reported effective inhibition against various fungal strains, including Candida albicans.

Fungal Strain MIC (µM)
Candida albicans8.0
Fusarium oxysporum12.5

The mechanism behind the antifungal activity is believed to involve the disruption of fungal cell membranes and interference with essential metabolic pathways.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted on a series of halogenated benzene derivatives found that those with multiple halogen substitutions exhibited enhanced antimicrobial properties. Benzene, 2-chloro-3-fluoro-4-iodo-1-methyl-, in particular, demonstrated substantial activity against both bacterial and fungal pathogens.
  • Reactivity with Biological Targets : Interaction studies suggest that the compound reacts with various biological targets, potentially leading to the development of new antimicrobial agents. The unique combination of halogens may allow for selective targeting in pharmacological applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

Key Compounds for Comparison:

2-(Bromomethyl)-1-chloro-4-(trifluoromethyl)benzene (CAS 237761-77-2, C₈H₅BrClF₃)

  • Substituents : Bromomethyl (position 2), Cl (position 1), CF₃ (position 4).
  • Comparison : The trifluoromethyl group (CF₃) is strongly electron-withdrawing, similar to iodine in the target compound. However, bromine’s lower electronegativity compared to iodine reduces polarizability.

2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene (CAS 883543-26-8, C₈H₅ClF₄)

  • Substituents : Chloromethyl (position 2), F (position 1), CF₃ (position 4).
  • Comparison : The chloromethyl group introduces steric hindrance, while fluorine’s small size allows for closer packing in the crystal lattice.

Benzene, 1-iodo-4-(trifluoromethyl)- (CAS 455-13-0, C₇H₄F₃I)

  • Substituents : I (position 1), CF₃ (position 4).
  • Comparison : The absence of methyl and chlorine substituents simplifies the electronic profile but highlights iodine’s impact on boiling points (e.g., Tboil ≈ 458.7 K at 99.3 kPa).
Reactivity Insights:
  • Electrophilic Substitution : The methyl group directs incoming electrophiles to ortho/para positions, but competing effects from halogens (e.g., Cl and F deactivate the ring) may limit reactivity .
  • Nucleophilic Aromatic Substitution : Iodine’s polarizability could facilitate reactions under specific conditions, particularly if the ring is activated by electron-donating groups .

Physical Properties

Table 1: Comparative Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (K) Key Substituents
Target Compound C₇H₅ClFIMe 286.47* ~500 (estimated) 1-Me, 2-Cl, 3-F, 4-I
2-(Bromomethyl)-1-chloro-4-(CF₃)benzene C₈H₅BrClF₃ 277.49 Not reported 2-BrMe, 1-Cl, 4-CF₃
1-Iodo-4-(trifluoromethyl)benzene C₇H₄F₃I 272.01 458.7 1-I, 4-CF₃
4-Fluoro-1-methyl-2-nitrobenzene C₇H₆FNO₂ 155.13 411.5 1-Me, 2-NO₂, 4-F

*Calculated molecular weight based on substituents.

Key Observations:
  • The target compound’s molecular weight (~286.47 g/mol) is higher than most analogs due to iodine’s large atomic mass.
  • Boiling points correlate with molecular weight and halogen size; iodine’s presence likely elevates boiling points compared to fluorine- or chlorine-dominated analogs .

Preparation Methods

Fluorination via Hydrogen Fluoride-Mediated Decomposition

A pivotal method for introducing fluorine into aromatic systems involves diazotization followed by decomposition in anhydrous hydrogen fluoride (HF). In the synthesis of 2-chloro-4-fluorotoluene, researchers cooled anhydrous HF to 0–5°C, slowly added 2-chloro-4-aminotoluene, and introduced sodium nitrite to form a diazonium intermediate. The two-stage pyrolysis process (heating to 30°C for 1.5–2 hours, then to 50°C for 2.5–3 hours) ensured controlled decomposition, minimizing side reactions and impurities. For 2-chloro-3-fluoro-4-iodo-1-methylbenzene, a similar approach could involve:

  • Starting with 2-chloro-4-amino-3-fluoro-1-methylbenzene.
  • Diazotizing the amino group with sodium nitrite in HF.
  • Pyrolyzing the diazonium salt to substitute the amino group with fluorine.

The mass ratio of the amine to HF (2.4–2.7:1) and sodium nitrite to amine (1:1.9–2.2) proved critical for yield optimization in related systems.

Iodination via Potassium Iodide Substitution

Iodine can be introduced via diazonium salt decomposition in the presence of potassium iodide (KI). In the synthesis of 1-bromo-2-chloro-3-fluoro-4-iodobenzene, researchers treated 4-bromo-3-chloro-2-fluoroaniline with sulfuric acid, followed by sodium nitrite and KI, achieving iodine substitution at the para position. Applied to the target compound, this method would require:

  • Starting with 2-chloro-3-fluoro-4-amino-1-methylbenzene.
  • Generating the diazonium salt with sodium nitrite in an acidic medium.
  • Substituting the amino group with iodine using KI.

The molar ratio of amine to KI (1:1.2–1.5) and controlled temperature (0–10°C) are essential to prevent polyhalogenation.

Sequential Halogenation and Directing Effects

Chlorination and Methyl Group Influence

The methyl group at position 1 directs electrophilic substitution to the ortho (position 2) and para (position 4) sites. Chlorination of toluene derivatives typically occurs at the ortho position relative to the methyl group. For example, chlorination of 4-amino-1-methylbenzene (para-toluidine) yields 2-chloro-4-amino-1-methylbenzene. Subsequent fluorination and iodination must account for the altered directing effects imposed by existing substituents.

Fluorination Challenges

Fluorine’s strong electron-withdrawing nature makes electrophilic fluorination impractical. Instead, the Balz-Schiemann reaction—decomposing aryldiazonium tetrafluoroborates—is preferred. For instance, 2-chloro-4-fluorotoluene was synthesized by diazotizing 2-chloro-4-aminotoluene in HF, followed by pyrolysis. In the target compound, fluorination at position 3 may require intermediate nitration and reduction steps to position the amino group appropriately before substitution.

Synthetic Route Proposal

A plausible route for 2-chloro-3-fluoro-4-iodo-1-methylbenzene involves the following steps:

Step 1: Synthesis of 2-Chloro-4-Amino-1-Methylbenzene

  • Starting Material : 4-Amino-1-methylbenzene (para-toluidine).
  • Chlorination : Treat with Cl₂ in the presence of FeCl₃ at 40–60°C to introduce chlorine at the ortho position.
  • Yield : ~85% (based on analogous reactions).

Step 2: Fluorination via Diazotization

  • Diazotization : Dissolve 2-chloro-4-amino-1-methylbenzene in anhydrous HF at 0–5°C, add NaNO₂, and maintain for 1 hour.
  • Pyrolysis : Heat to 30°C (1.5–2 hours), then to 50°C (2.5–3 hours) to decompose the diazonium salt into 2-chloro-4-fluoro-1-methylbenzene.
  • Purity : >95% after neutralization and distillation.

Step 3: Iodination at Position 4

  • Nitration : Introduce a nitro group at position 3 using HNO₃/H₂SO₄.
  • Reduction : Reduce the nitro group to an amine with H₂/Pd-C.
  • Diazotization and Iodination : Treat the resulting 2-chloro-3-amino-4-fluoro-1-methylbenzene with NaNO₂/HCl, then KI to substitute the amino group with iodine.

Critical Parameters and Optimization

Temperature Control

  • Diazotization requires strict temperature maintenance (0–10°C) to prevent premature decomposition.
  • Pyrolysis at 30–50°C ensures gradual reaction, minimizing byproducts.

Stoichiometric Ratios

  • HF to Amine : A 2.4–2.7:1 mass ratio balances reactivity and safety.
  • KI to Amine : A 1.2–1.5:1 molar ratio maximizes iodine substitution.

Purification Techniques

  • Liquid-Liquid Extraction : Neutralization with Na₂CO₃ (pH 7–8) removes residual acids.
  • Distillation : Isolates the product with >95% purity.

Comparative Data on Halogenation Methods

Halogen Method Reagents Temperature (°C) Yield (%)
Fluorine Diazotization/HF NaNO₂, HF 0–50 80–90
Iodine Diazotization/KI NaNO₂, KI, HCl 0–10 70–85
Chlorine Electrophilic Substitution Cl₂, FeCl₃ 40–60 85–90

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and purifying 2-chloro-3-fluoro-4-iodo-1-methylbenzene to ensure high purity?

  • Methodological Answer : Synthesis should follow halogenation protocols optimized for steric and electronic effects. Sequential halogen substitution (e.g., iodination after fluorination) can minimize side reactions. Purification via fractional crystallization or preparative HPLC is recommended. Storage at 2–8°C in light-protected containers preserves stability .
  • Key Considerations : Monitor reaction intermediates using TLC or GC-MS to confirm stepwise halogenation. Purity validation via NMR (¹H/¹³C) and elemental analysis is critical.

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic techniques?

  • Methodological Answer :

  • Mass Spectrometry (MS) : Use electron ionization (EI-MS) to identify molecular ion peaks and fragmentation patterns. For example, the loss of iodine (127 amu) or chlorine (35 amu) can confirm substituent positions .
  • Infrared (IR) Spectroscopy : Analyze C-Cl (~550–850 cm⁻¹), C-F (~1000–1100 cm⁻¹), and C-I (~500–600 cm⁻¹) stretching frequencies to verify bond presence and electronic environments .
  • NMR : ¹⁹F NMR can resolve fluorine coupling patterns, while ¹H NMR signals near δ 2.5 ppm may indicate methyl group proximity to electron-withdrawing halogens .

Q. What solvent systems are optimal for studying this compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and stabilize transition metal catalysts. For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ with Cs₂CO₃ in degassed THF at 60–80°C. Monitor reaction progress via LC-MS to detect aryl-iodide intermediates .

Advanced Research Questions

Q. How can solvent interactions and cluster formation of this compound be studied experimentally?

  • Methodological Answer : Employ supersonic jet expansion with laser ionization (e.g., 259.3 nm UV) to form mixed clusters. Use mass spectrometry to detect heteroclusters (e.g., benzene-water-methanol) and compare with computational models (DFT). Adjust seed gas ratios (He:MeOH:H₂O) to optimize cluster detection .
  • Key Insight : Halogen substituents polarize the benzene ring, enhancing dipole interactions with polar solvents like water. Pre-adsorption of a single H₂O molecule amplifies methanol cluster formation .

Q. What strategies resolve contradictions in reaction yield data or spectroscopic results?

  • Methodological Answer :

  • Statistical Analysis : Apply ANOVA to compare batch yields and identify outliers. Use Grubbs’ test to exclude anomalous data points.
  • Multi-Technique Validation : Cross-validate IR and NMR data with X-ray crystallography (if crystals are obtainable). For disputed substituent positions, use NOESY or COSY NMR to confirm spatial relationships .
  • Reproducibility : Document deviations from study plans (e.g., temperature fluctuations, impurity traces) and replicate experiments under controlled conditions .

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate electrostatic potential maps, highlighting electron-deficient regions (e.g., iodine-substituted positions prone to oxidative addition).
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility parameters and aggregation tendencies. Compare with experimental dynamic light scattering (DLS) data .

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